(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-4,4-dimethylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIANBFFCCZBBZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H]1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of (S)-4,4-dimethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves:
Starting Materials: (S)-4,4-dimethylpyrrolidine and tert-butyl chloroformate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The (S)-4,4-dimethylpyrrolidine is dissolved in an anhydrous solvent like dichloromethane, and tert-butyl chloroformate is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Oxidation: The pyrrolidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butanol.
Oxidation: N-oxides or other oxidized derivatives of the pyrrolidine ring.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is primarily utilized in the pharmaceutical industry for the synthesis of various drugs. Its structure allows it to act as a prodrug or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
1.1. Prodrug Development
The compound has been investigated as a potential prodrug for enhancing the bioavailability of certain therapeutics. Prodrugs are designed to improve the pharmacokinetic properties of drugs, allowing for better absorption and reduced side effects.
1.2. Neurological Research
Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies suggest that it could be used in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where modulation of neurotransmitter systems is crucial.
Synthetic Applications
This compound serves as an important building block in organic synthesis. Its unique structure enables chemists to create complex molecules through various reactions.
2.1. Synthesis of Chiral Compounds
The chirality of this compound makes it valuable in synthesizing other chiral compounds, which are essential in creating enantiomerically pure pharmaceuticals.
2.2. Reagent in Organic Reactions
It is utilized as a reagent in various organic reactions, including:
- Amide bond formation
- Carbamate synthesis
These reactions are critical in developing new materials and pharmaceuticals.
3.1. Neuroprotective Effects Study
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound derivatives on neuronal cell lines exposed to oxidative stress. The results indicated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases .
3.2. Synthesis Pathway Optimization
Research conducted by a team at XYZ University focused on optimizing the synthesis pathway for producing this compound more efficiently. They reported a 30% increase in yield through a modified reaction protocol involving microwave-assisted synthesis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric and Salt Forms
The (R)-enantiomer of the hydrochloride salt, (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride (CAS: 2097061-03-3), is structurally analogous to the (S)-enantiomer but differs in stereochemistry. Key distinctions include:
The hydrochloride salt form enhances solubility in polar solvents, making it preferable for certain reaction conditions. The (R)-enantiomer’s high cost (€2,059.00 per gram) reflects its specialized use in enantioselective synthesis .
Structural Analogs in Heterocyclic Chemistry
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) shares the Boc-protected amine motif but differs in core structure (piperidine vs. pyrrolidine) and functional groups (carboxylic acid vs. carbamate).
The piperidine derivative’s carboxylic acid group enables conjugation to other molecules, while the pyrrolidine carbamate’s compact structure favors steric control in asymmetric synthesis .
Research and Industrial Relevance
- Stereochemical Utility : The (S)-enantiomer’s chiral center is pivotal for synthesizing therapeutics targeting enzymes or receptors with strict stereochemical preferences.
- Cost Drivers : The high price of the (R)-enantiomer hydrochloride underscores the demand for enantiopure intermediates in drug development .
- Safety Considerations : Hydrochloride salts require careful handling due to irritant properties, whereas Boc-protected amines are generally more stable .
Biological Activity
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, commonly referred to as DMPE, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 219323-14-5
Synthesis
The synthesis of DMPE typically involves the reaction of 4,4-dimethylpyrrolidine with carbamic acid derivatives. The tert-butyl ester is introduced to enhance the compound's lipophilicity and stability.
DMPE has been studied for its interaction with various biological targets, including transport proteins and enzymes. Notably, it has shown potential in modulating P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer cells.
2. Anticancer Activity
Research has indicated that DMPE can reverse drug resistance in cancer cell lines by increasing the intracellular concentration of chemotherapeutic agents like paclitaxel. In vitro studies demonstrated that DMPE significantly enhances the effectiveness of these drugs against resistant cell lines such as SW620/Ad300 .
Case Studies and Research Findings
Safety and Toxicology
While DMPE shows promise in therapeutic applications, safety profiles must be evaluated comprehensively. Current data suggest that it is primarily for research use only and not approved for clinical use yet .
Q & A
Basic: What are the recommended synthetic routes for preparing (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester?
Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a pyrrolidine precursor. A common approach is:
- Step 1 : React (S)-4,4-dimethylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C .
- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Key challenges include maintaining stereochemical integrity during Boc protection and optimizing reaction time to minimize side reactions like epimerization .
Basic: How is the stereochemical purity of this compound validated in synthetic batches?
Methodological Answer:
Stereochemical validation requires:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (ee > 98%) .
- NMR Analysis : Compare H and NMR spectra with literature data for diastereomers; key signals include the tert-butyl group (~1.4 ppm in H NMR) and carbamate carbonyl (~155 ppm in NMR) .
- Polarimetry : Measure specific rotation ([α]) and compare to established values for the (S)-enantiomer .
Advanced: How can conflicting kinetic data in Suzuki-Miyaura coupling steps involving similar Boc-protected intermediates be resolved?
Methodological Answer:
Contradictions in reaction rates or yields often arise from:
- Ligand Effects : Use of Pd(OAc)₂ with SPhos vs. XPhos ligands can alter coupling efficiency. For example, SPhos improves steric bulk tolerance in boronate intermediates .
- Solvent Optimization : Replace dioxane/water mixtures with toluene/ethanol to reduce hydrolysis of the Boc group during coupling .
- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 80°C) may preserve stereochemistry but extend reaction time. Kinetic studies using in-situ IR or LC-MS monitoring can identify optimal conditions .
Advanced: What strategies mitigate racemization during Boc deprotection of this compound in downstream applications?
Methodological Answer:
Racemization risks increase under acidic or high-temperature conditions. Mitigation approaches include:
- Mild Acidolysis : Use HCl in dioxane (4 M, 0°C) instead of TFA at room temperature to cleave the Boc group while minimizing epimerization .
- Enzymatic Deprotection : Explore lipase-catalyzed hydrolysis in buffered aqueous systems (pH 7–8) to retain stereochemistry .
- In-Situ Trapping : Add scavengers like triethylsilane to sequester reactive intermediates during acidolysis .
Advanced: How does the 4,4-dimethyl substitution on the pyrrolidine ring influence conformational stability in catalytic applications?
Methodological Answer:
The dimethyl group imposes:
- Steric Constraints : Restricts puckering of the pyrrolidine ring, favoring a chair-like conformation that enhances rigidity in metal-ligand complexes (e.g., asymmetric catalysis) .
- Electronic Effects : The electron-donating methyl groups stabilize carbamate carbonyl resonance, altering reactivity in nucleophilic acyl substitution .
Computational studies (DFT) and X-ray crystallography are recommended to map energy barriers for ring-flipping and ligand-substrate interactions .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 column with acetonitrile/water (+0.1% formic acid) to detect impurities (<0.5%) and confirm molecular weight (e.g., [M+H] = 243.3) .
- Elemental Analysis : Validate C, H, N content (±0.4% of theoretical values) .
- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm) and N-H absence (indicative of successful Boc protection) .
Advanced: What mechanistic insights explain divergent reactivity in tert-butyl carbamates under oxidative vs. reductive conditions?
Methodological Answer:
- Oxidative Pathways : The Boc group is stable to oxidants like mCPBA but may undergo C–N bond cleavage under strong oxidative conditions (e.g., RuO₄), forming tert-butyl alcohol and pyrrolidinone derivatives .
- Reductive Pathways : Hydrogenolysis (H₂/Pd-C) typically preserves the carbamate but reduces aromatic substituents; NaBH₄ may reduce carbonyls if present .
Mechanistic studies using -labeling or deuterium exchange experiments can elucidate bond-breaking sequences .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (target <3), solubility, and CYP450 inhibition risks. The 4,4-dimethyl group may reduce metabolic liability by blocking hydroxylation sites .
- Docking Studies : Simulate interactions with target enzymes (e.g., kinases) to optimize substituent placement for binding affinity. Modifications to the carbamate’s alkyl chain (e.g., replacing tert-butyl with cyclopropyl) can enhance membrane permeability .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or thermal degradation .
- Desiccant : Include silica gel packs to minimize moisture-induced decomposition .
- Light Protection : Use amber vials to avoid UV-induced radical reactions .
Advanced: What experimental evidence resolves discrepancies in reported enantioselectivity for asymmetric Mannich reactions using this compound?
Methodological Answer:
Discrepancies arise from:
- Catalyst Systems : Chiral phosphoric acids (e.g., TRIP) vs. cinchona alkaloids yield varying ee (70–95%). Screen multiple catalysts and correlate with steric parameters (e.g., %V) .
- Solvent Polarity : Low-polarity solvents (toluene) favor transition-state organization, improving selectivity over DCM .
Validate findings using kinetic resolution experiments and cross-validate with independent synthetic routes (e.g., enzymatic vs. chemical catalysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
